![molecular formula C20H18N2O2 B11546949 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11546949.png)
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol
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Overview
Description
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol is an organic compound known for its unique structure and properties
Preparation Methods
The synthesis of 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy and imino groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under appropriate conditions.
Scientific Research Applications
2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various azo dyes and dithiocarbamates.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential antioxidant and anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and imino groups enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications. The unique combination of methoxy and imino groups in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-[(4-anilinophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H18N2O2/c1-24-20-12-7-15(13-19(20)23)14-21-16-8-10-18(11-9-16)22-17-5-3-2-4-6-17/h2-14,22-23H,1H3 |
InChI Key |
PMAFBPHLEMCHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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